1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone
Description
1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone is a synthetic organic compound that features a piperidine ring substituted with a tetrahydronaphthalenylamino group and an ethanone moiety
Properties
IUPAC Name |
1-[4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(20)19-11-9-15(10-12-19)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-3,5,7,15,17-18H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMKINFKHOSIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone typically involves the following steps:
Formation of 1,2,3,4-Tetrahydronaphthalen-1-ylamine: This intermediate can be synthesized by the catalytic hydrogenation of naphthylamine using a suitable catalyst such as palladium on carbon under hydrogen gas.
Formation of Piperidin-1-yl Ethanone: This can be achieved by reacting piperidine with acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted ethanone derivatives.
Scientific Research Applications
1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interaction of small molecules with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-ylamine: Shares the tetrahydronaphthalenyl moiety but lacks the piperidin-1-yl ethanone group.
Piperidin-1-yl Ethanone: Contains the piperidin-1-yl ethanone group but lacks the tetrahydronaphthalenyl moiety.
Uniqueness: 1-[4-(1,2,3,4-Tetrahydronaphthalen-1-ylamino)piperidin-1-yl]ethanone is unique due to the combination of the tetrahydronaphthalenyl and piperidin-1-yl ethanone groups, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
